molecular formula C14H16F2N2O2 B12433854 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone

1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone

Cat. No.: B12433854
M. Wt: 282.29 g/mol
InChI Key: AWSUAHNYEZBUEP-UHFFFAOYSA-N
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Description

1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 2,4-difluorophenyl group and a hydroxyimino moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone typically involves the reaction of 2,4-difluorobenzaldehyde with piperidine in the presence of an oxidizing agent to form the hydroxyimino intermediate. This intermediate is then reacted with ethanone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

Scientific Research Applications

1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The piperidine ring may also interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16F2N2O2

Molecular Weight

282.29 g/mol

IUPAC Name

1-[3-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H16F2N2O2/c1-9(19)18-6-2-3-10(8-18)14(17-20)12-5-4-11(15)7-13(12)16/h4-5,7,10,20H,2-3,6,8H2,1H3

InChI Key

AWSUAHNYEZBUEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C(=NO)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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